(4Z)-1-(3,4-dimethylphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione
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Overview
Description
(4Z)-1-(3,4-dimethylphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione is a synthetic organic compound characterized by its unique structure, which includes a pyrazolidine-3,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(3,4-dimethylphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione typically involves a multi-step process. One common method includes the condensation of 3,4-dimethylbenzaldehyde with 4-hydroxy-3,5-dimethoxybenzaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with hydrazine hydrate under reflux conditions to yield the pyrazolidine-3,5-dione core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4Z)-1-(3,4-dimethylphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(4Z)-1-(3,4-dimethylphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4Z)-1-(3,4-dimethylphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-1-(3,4-dimethylphenyl)-4-[(4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione
- (4Z)-1-(3,4-dimethylphenyl)-4-[(3,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione
Uniqueness
The uniqueness of (4Z)-1-(3,4-dimethylphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both hydroxy and methoxy groups on the aromatic ring can enhance its solubility and interaction with biological targets.
Properties
Molecular Formula |
C20H20N2O5 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
(4Z)-1-(3,4-dimethylphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C20H20N2O5/c1-11-5-6-14(7-12(11)2)22-20(25)15(19(24)21-22)8-13-9-16(26-3)18(23)17(10-13)27-4/h5-10,23H,1-4H3,(H,21,24)/b15-8- |
InChI Key |
OOSCOQISVSHIKY-NVNXTCNLSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C(=C3)OC)O)OC)/C(=O)N2)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)OC)O)OC)C(=O)N2)C |
Origin of Product |
United States |
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